Product packaging for Monoethyl 1,1-cyclobutanedicarboxylate(Cat. No.:)

Monoethyl 1,1-cyclobutanedicarboxylate

Cat. No.: B8679059
M. Wt: 171.17 g/mol
InChI Key: XYHZRSFKDSWLHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monoethyl 1,1-cyclobutanedicarboxylate (CAS 54450-84-9) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. This compound, appearing as a colorless to light yellow liquid, is a mono-ester derivative of 1,1-cyclobutanedicarboxylic acid. Its primary research application lies in its role as a strategic precursor in synthetic chemistry. It is notably involved in the synthesis of 1,1-cyclobutanedicarboxylate ligands, which are crucial in the development of metal-based compounds . A prominent example of its application is its use in the synthesis of the platinum-based anticancer drug Carboplatin, where the 1,1-cyclobutanedicarboxylate moiety acts as a bidentate leaving group, contributing to the drug's distinct pharmacological profile and reduced toxicity compared to other chemotherapeutic agents . The compound serves as a versatile building block for the construction of complex cyclobutane-containing structures, which are increasingly relevant in the development of new active ingredients and the study of cyclobutane natural products . As a monosubstituted diester, it offers a handle for selective chemical transformations, allowing researchers to functionalize the cyclobutane ring system with high precision. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11O4- B8679059 Monoethyl 1,1-cyclobutanedicarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11O4-

Molecular Weight

171.17 g/mol

IUPAC Name

1-ethoxycarbonylcyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10)/p-1

InChI Key

XYHZRSFKDSWLHW-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodological Advancements

Historical Context of Cyclobutane-1,1-dicarboxylate (B1232482) Synthesis

The journey to synthesize cyclobutane (B1203170) derivatives has been a long and complex one, marked by early misconceptions. From 1881 through the early 20th century, numerous accomplished chemists, including Markownikoff, Krestownikoff, and Perkin, reported various synthetic methods for creating cyclobutane rings. okstate.edu However, many of these early reports published before 1950 were later found to be erroneous. okstate.edu An interesting series of unusual reactions and incorrect structural assumptions led these pioneers to misidentify their products, believing they had formed cyclobutane structures when, in fact, other molecules were produced. okstate.edu These historical challenges underscore the inherent difficulty in forming the strained four-membered ring, paving the way for more robust and verifiable methods in later years.

Alkylation Strategies for Cyclobutane Ring Formation

The formation of the 1,1-disubstituted cyclobutane core is a critical step. Classical organic chemistry provides several reliable alkylation strategies to achieve this intramolecular cyclization.

A well-established and dependable method for creating the cyclobutane-1,1-dicarboxylate structure is the condensation of diethyl malonate with a trimethylene dihalide, such as 1,3-dibromopropane (B121459) or trimethylene chlorobromide. orgsyn.orgorgsyn.org This reaction is a classic example of a malonic ester synthesis, involving a double alkylation.

The process begins with the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide in absolute ethanol (B145695), to form a resonance-stabilized carbanion. orgsyn.org This nucleophile then attacks one of the electrophilic carbon atoms of the trimethylene dihalide in an SN2 reaction, forming an intermediate, diethyl γ-halopropylmalonate. The second step involves an intramolecular SN2 reaction, where the base removes the remaining acidic proton on the α-carbon, and the resulting nucleophile attacks the other end of the propyl chain, displacing the second halide and closing the four-membered ring. orgsyn.org The reaction requires strictly anhydrous conditions to prevent the hydrolysis of the base and ester. orgsyn.org A significant side reaction that can occur is the intermolecular reaction between two molecules of the malonic ester and one molecule of the trimethylene bromide, leading to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate. orgsyn.org

Table 1: Reaction Parameters for Condensation of Diethyl Malonate
Reactant 1Reactant 2BaseSolventTypical YieldReference
Diethyl MalonateTrimethylene ChlorobromideSodium EthoxideAbsolute Ethanol53-55% orgsyn.org
Ethyl MalonateTrimethylene BromideSodium EthoxideAbsolute EthanolNot specified directly for ester orgsyn.org

An alternative pathway to diethyl 1,1-cyclobutanedicarboxylate avoids the potential for intermolecular side reactions inherent in the direct condensation method. orgsyn.orgchemicalbook.com This two-step approach begins with diethyl allylmalonate. chemicalbook.com

In the first step, a peroxide-catalyzed addition of hydrogen bromide (HBr) across the allyl group's double bond occurs. This is an anti-Markovnikov addition, where the bromine atom adds to the terminal carbon, yielding diethyl γ-bromopropylmalonate. orgsyn.org The subsequent step is an intramolecular cyclization identical to the final step of the dihalide condensation. Treatment with a base like sodium ethoxide removes the acidic proton from the malonic ester moiety, and the resulting carbanion displaces the bromide to form the cyclobutane ring. orgsyn.orgchemicalbook.com This method offers a more controlled route to the key intermediate required for ring closure. chemicalbook.com

Selective Monoesterification and Hydrolysis Methodologies

The conversion of the precursor, diethyl 1,1-cyclobutanedicarboxylate, to the target monoethyl ester requires the selective reaction of only one of the two ester groups. This can be approached either by starting with the diester and hydrolyzing one group or by starting with the diacid and esterifying just one.

The synthesis of monoethyl 1,1-cyclobutanedicarboxylate can be achieved through the partial hydrolysis of diethyl 1,1-cyclobutanedicarboxylate. While complete hydrolysis using excess potassium hydroxide (B78521) will yield 1,1-cyclobutanedicarboxylic acid, selective mono-hydrolysis is more challenging. orgsyn.orgchemicalbook.com This transformation requires careful control over reaction conditions, most notably the stoichiometry of the base.

By using approximately one molar equivalent of a base (e.g., potassium hydroxide or sodium hydroxide), it is possible to preferentially cleave one of the two ester functionalities. The reaction is a delicate balance, as the formation of the monoester must be favored while minimizing both the unreacted diester and the over-hydrolyzed diacid product. The separation of the desired monoester from these other components can be difficult. google.com General approaches in the prior art to improve yields of monoesters from diesters often result in moderate success, typically in the 40-70% range. google.com

An alternative route to the monoester is the direct, controlled esterification of 1,1-cyclobutanedicarboxylic acid. This involves reacting the diacid with ethanol in the presence of an acid catalyst. However, a significant challenge is preventing the reaction from proceeding to form the undesired diethyl diester. google.com

To achieve high selectivity for the monoester, specialized techniques can be employed. One such strategy involves performing the reaction in a biphasic system, using an aqueous solution for the reaction and a nonpolar organic solvent (such as benzene (B151609) or cyclohexane) to continuously extract the monoester as it is formed. google.com Because the monoester is more nonpolar than the starting diacid, it preferentially partitions into the organic layer. This removal from the reaction medium prevents it from undergoing a second esterification, thereby dramatically increasing the yield and selectivity of the monoester over the diester. google.com This method allows for the preparation of monoesters in high yield with ratios of monoester to diester exceeding 25:1 in analogous systems. google.com

Optimization of Synthetic Protocols for Enhanced Yield and Purity

The synthesis of dialkyl 1,1-cyclobutanedicarboxylates, the direct precursors to the monoester, has been the subject of significant optimization to improve both yield and purity. The traditional method involves the reaction of diethyl malonate with a 1,3-dihalopropane, such as trimethylene chlorobromide or 1,3-dibromopropane, using sodium ethoxide as a base in an ethanol solvent. orgsyn.org While effective, this protocol often results in modest yields, typically around 53-55%, due to competing side reactions. orgsyn.org

Key to enhancing the efficiency of this synthesis has been the careful selection of reactants, solvents, and catalysts. One significant advancement involves the use of a phase-transfer catalyst system. A procedure utilizing potassium carbonate as the base, N,N-dimethylformamide (DMF) as the solvent, and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst has been reported to significantly increase the yield of the desired diethyl 1,1-cyclobutanedicarboxylate to as high as 89%. chemicalbook.comchemicalbook.com The phase-transfer catalyst facilitates the reaction between the water-insoluble organic substrate and the base.

Strictly anhydrous conditions are crucial for success, particularly in protocols using sodium ethoxide, to prevent hydrolysis of the esters and deactivation of the base. orgsyn.org Purification techniques are also critical for obtaining a high-purity product. Steam distillation has been effectively employed to separate the desired cyclobutane product from less volatile side products, such as tetraethyl 1,1,5,5-pentanetetracarboxylate. orgsyn.org

Table 1: Comparison of Synthetic Protocols for Diethyl 1,1-cyclobutanedicarboxylate
Base/Catalyst SystemSolventAlkylating AgentReported YieldReference
Sodium EthoxideEthanolTrimethylene Chlorobromide53-55% orgsyn.org
Potassium Carbonate / TBABDMF1,3-Dibromopropane89% chemicalbook.com
Sodium EthoxideEthanol1,3-Dibromopropane~25% acs.org
Potassium Tertiary ButoxideMethanol1,3-DibromopropaneGood Yields researchgate.net

Stereochemical Control in Cyclobutane Synthesis

While this compound itself is an achiral molecule, the broader field of cyclobutane synthesis places a strong emphasis on stereochemical control, which is vital for the creation of complex, biologically active molecules containing substituted cyclobutane rings. nih.gov Methodologies that can precisely dictate the three-dimensional arrangement of substituents are of high value.

Several powerful strategies have been developed to achieve this control:

[2+2] Cycloadditions : This is one of the most common methods for forming cyclobutane rings. nih.gov Photochemical [2+2] cycloadditions, for instance, can be used to synthesize specific stereoisomers. A solid-state photochemical reaction of salts of trans-3-(4-pyridyl) acrylic acid has been shown to produce different stereoisomers of a cyclobutane derivative in quantitative yields, with the outcome controlled by the choice of anion in the salt. acs.org

Ketene Cycloadditions : The reaction of ketenes with alkenes is another powerful tool for constructing cyclobutane rings, often with a high degree of stereocontrol, which has been applied in the synthesis of complex natural products. harvard.edu

Ring Contraction : A novel and highly stereoselective method involves the contraction of readily available pyrrolidine (B122466) derivatives. This approach, using iodonitrene chemistry, allows for the creation of multisubstituted cyclobutanes with exceptional control over the stereochemistry, preserving the chirality of the starting material. acs.orgntu.ac.uk For example, a trans-pyrrolidine can be converted to a trans-cyclobutane with a diastereomeric ratio greater than 20:1 and an enantiomeric excess exceeding 99%. acs.orgntu.ac.uk

These advanced methods provide pathways to enantiomerically pure cyclobutane derivatives, which are crucial intermediates in modern organic synthesis. researchgate.net

Strategies for Mitigating Side Reactions in Cyclobutane Ring Formation

A primary challenge in the synthesis of 1,1-cyclobutanedicarboxylates via the dialkylation of malonic esters is the formation of undesired side products. The most significant side reaction is the intermolecular reaction between the mono-alkylated intermediate (diethyl γ-bromopropylmalonate) and another molecule of diethyl malonate anion. acs.org This leads to the formation of a linear, open-chain product, tetraethyl 1,1,5,5-pentanetetracarboxylate, which can become the major product under certain conditions, drastically reducing the yield of the desired cyclobutane. orgsyn.orgacs.org

Several strategies have been developed to mitigate this and other side reactions:

High Dilution Principle : Although not always practical on a large scale, conducting the reaction at very low concentrations can favor the intramolecular cyclization over the intermolecular side reaction.

Purification Methods : Post-synthesis purification is essential. As noted previously, steam distillation is an effective technique for separating the more volatile Diethyl 1,1-cyclobutanedicarboxylate from the high-boiling tetra-ester byproduct, which remains in the distillation residue. orgsyn.org

Choice of Reagents : The selection of the dihaloalkane can influence reaction outcomes. While 1,3-dibromopropane is commonly used, trimethylene chlorobromide has also been employed effectively. orgsyn.org The different reactivities of the carbon-halogen bonds can potentially be exploited to optimize the reaction.

By implementing these strategies, chemists can significantly enhance the proportion of the desired cyclized product, making the synthesis of this compound precursors more efficient and viable.

Mechanistic Investigations of Chemical Reactivity

Reactivity of the Ester Moiety

The ethyl ester group in monoethyl 1,1-cyclobutanedicarboxylate is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this involves converting the ethyl ester into a different alkyl ester. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. An alkoxide (RO⁻), from the alcohol solvent, acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion (EtO⁻) and yielding the new ester. To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group toward nucleophilic attack by an alcohol molecule. A tetrahedral intermediate is formed, and after a series of proton transfer steps, ethanol (B145695) is eliminated, and the new ester is generated upon deprotonation. masterorganicchemistry.com This process is reversible, and removal of the ethanol by-product can be used to shift the equilibrium towards the product. chemguide.co.uk

The general mechanisms are summarized below:

Base-Catalyzed: A two-step addition-elimination sequence. masterorganicchemistry.com

Acid-Catalyzed: Follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) pathway. masterorganicchemistry.com

Hydrolysis is the cleavage of the ester bond by reaction with water to yield 1,1-cyclobutanedicarboxylic acid and ethanol. This reaction is also commonly catalyzed by acid or base and is fundamentally important for converting the ester back to the parent dicarboxylic acid. orgsyn.org The mechanism and kinetics are highly dependent on the pH of the solution. nih.gov

In alkaline conditions, the hydrolysis typically follows a base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. semanticscholar.org This involves the direct attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses to release the carboxylate anion and ethanol. semanticscholar.orgnih.gov

In acidic conditions, the most common pathway is the acid-catalyzed acyl-oxygen cleavage (AAC2) mechanism. semanticscholar.orgnih.gov The reaction begins with the protonation of the carbonyl oxygen, enhancing its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, ethanol is eliminated as a leaving group, and the carboxylic acid is formed. nih.gov Studies on similar cyclic esters have confirmed that mechanisms involving alkyl-oxygen cleavage (BAL2, AAL2, AAL1) are generally less favorable. semanticscholar.orgnih.gov

The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and solvent composition. The rate of hydrolysis is typically first-order with respect to both the ester and the catalyst (H⁺ or OH⁻).

Table 1: Factors Influencing Ester Hydrolysis Kinetics
FactorEffect on Reaction RateMechanistic Implication
Increasing pH (Basic)Increases rateHigher concentration of OH⁻ nucleophile for BAC2 mechanism.
Decreasing pH (Acidic)Increases rateHigher concentration of H⁺ for carbonyl activation in AAC2 mechanism.
Increasing TemperatureIncreases rateProvides sufficient activation energy for the reaction to proceed faster, following Arrhenius principles.
Solvent PolarityCan influence rateAffects the stabilization of the charged transition states in both acidic and basic mechanisms. rsc.org

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group provides a site for esterification and decarboxylation reactions.

The carboxylic acid moiety of this compound can be esterified to produce a diester, such as diethyl 1,1-cyclobutanedicarboxylate. orgsyn.org The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the ester. chemguide.co.uk To favor the formation of the diester, the alcohol is often used as the solvent, and water may be removed as it is formed to drive the reaction to completion.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). As a substituted malonic acid derivative, this compound can undergo decarboxylation, typically upon heating, to form ethyl cyclobutanecarboxylate. masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, which facilitates the cleavage of the C-C bond and the formation of an enol intermediate that subsequently tautomerizes to the final product. masterorganicchemistry.com

Electrochemical Decarboxylation

A more controlled method for decarboxylation is through electrochemical oxidation, often referred to as the Kolbe electrolysis or a related non-Kolbe process. core.ac.uk This method avoids the need for high temperatures or chemical oxidants by using electricity as a clean reagent. core.ac.uk

In this process, the carboxylate anion (formed by deprotonating the carboxylic acid) is oxidized at the anode via a single electron transfer (SET). core.ac.uk This generates a carboxyl radical, which is unstable and rapidly loses CO₂ to form a new carbon-centered radical on the cyclobutane (B1203170) ring. core.ac.ukresearchgate.net This radical intermediate can then follow several pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form ethyl cyclobutanecarboxylate.

Dimerization (Kolbe Dimerization): Two carbon-centered radicals can couple to form a dimer. core.ac.uk

Further Oxidation (Non-Kolbe Pathway): The radical can be further oxidized to a carbocation, which can then react with nucleophiles present in the reaction medium (e.g., solvent) to form ethers or other products. researchgate.net

Electrochemical methods offer a sustainable and efficient route for decarboxylative functionalization under mild conditions. core.ac.uknih.gov

Table 2: Comparison of Decarboxylation Pathways
MethodConditionsKey IntermediatePrimary Product
Thermal DecarboxylationHeatingCyclic (6-membered) transition state leading to an enolEthyl cyclobutanecarboxylate
Electrochemical Decarboxylation (Kolbe/Non-Kolbe)Electric current, anode (e.g., Pt, Ir, C), electrolyteCarbon-centered radicalVaries (hydrogen abstraction, dimerization, or nucleophilic addition products)

Cyclobutane Ring Reactivity and Transformations

The cyclobutane ring, characterized by significant ring strain, can participate in unique chemical transformations. While the ring itself is relatively stable under many conditions, activated cyclobutane derivatives can undergo reactions that either retain or open the four-membered ring. nih.gov

Donor-acceptor substituted cyclobutanes, such as alkoxy-activated cyclobutane-1,1-dicarboxylates, have been utilized in cycloaddition chemistry. rsc.org The strain in the four-membered ring can be exploited to generate dipolar intermediates that react with various trapping agents. rsc.org

Furthermore, the C-H bonds of the cyclobutane ring can be targeted for functionalization. The carbonyl groups attached to the ring can act as directing groups for transition-metal-catalyzed C-H activation. acs.org For instance, palladium-catalyzed arylation of C(sp³)–H bonds on the cyclobutane ring has been demonstrated, allowing for the direct installation of aryl groups. acs.org Such strategies provide a powerful method for elaborating the cyclobutane core and synthesizing complex molecules. acs.org Ring-opening reactions, often thermally or photochemically induced, are also a characteristic feature of cyclobutane chemistry, although they are more common in unsaturated systems like cyclobutenes. researchgate.net

Strain-Release Reactions and Ring Expansion

The significant strain energy within the cyclobutane core is a primary driver for its participation in reactions that lead to the formation of larger, more stable ring systems. Donor-acceptor (DA) cyclobutanes, a class to which this compound belongs, are particularly effective in these transformations. The electron-donating and electron-accepting groups polarize a vicinal C-C bond, facilitating its cleavage and the generation of dipolar intermediates under Lewis acid catalysis. These intermediates can then be trapped by various dipolarophiles in formal cycloaddition reactions.

For instance, alkoxy-activated cyclobutane-1,1-dicarboxylates (AACDs) have been shown to undergo [4+2] cycloadditions with aldehydes, yielding tetrahydropyran (B127337) derivatives. Similarly, reactions with nitriles can produce tetrahydropyridines. These cycloadditions represent powerful methods for constructing complex heterocyclic frameworks, driven by the release of ring strain. The reactivity is not limited to simple cycloadditions; more complex cascades, such as [5+2] cycloadditions to form seven-membered rings like azepino[1,2-a]indoles, have also been reported, proceeding through DA cyclobutane intermediates.

The development of strain-release functionalization has become a significant strategy in organic synthesis, allowing for the construction of complex molecules by leveraging the potential energy stored in strained rings. Bicyclo[1.1.0]butanes (BCBs), which contain highly strained cyclobutane motifs, exemplify this principle, undergoing ring-opening reactions to synthesize a variety of 1,3-difunctionalized cyclobutanes.

Reaction TypeReactantProductCatalystReference
[4+2] Cycloaddition Alkoxy-activated cyclobutane-1,1-dicarboxylate (B1232482), AldehydeTetrahydropyran derivativeSc(OTf)₃
[4+2] Cycloaddition Donor-acceptor cyclobutane, NitrileTetrahydropyridine derivativeLewis Acid
[5+2] Cycloaddition Donor-acceptor cyclobutane intermediate, Indole derivativeAzepino[1,2-a]indoleSc(OTf)₃

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are concerted, pericyclic reactions involving the conversion of a conjugated π-electron system into a cyclic compound (ring-closure) or the reverse (ring-opening). For a cyclobutane dicarboxylate derivative to undergo an electrocyclic reaction, it must first be converted to a cyclobutene (B1205218) derivative. The subsequent ring-opening of the cyclobutene to a conjugated diene is governed by the Woodward-Hoffmann rules.

These reactions are highly stereospecific. For a 4π-electron system like cyclobutene, thermal ring-opening proceeds in a conrotatory fashion, where the substituents at the termini of the forming double bonds rotate in the same direction. Conversely, photochemical ring-opening occurs via a disrotatory process, with the substituents rotating in opposite directions. This stereospecificity arises from the symmetry of the highest occupied molecular orbital (HOMO) of the cyclobutene, which dictates the pathway of least energetic resistance for the C-C sigma bond to break and transform into a π-bond.

The equilibrium between the cyclobutene and the 1,3-butadiene (B125203) derivative is influenced by temperature, with the ring-opened form generally favored at higher temperatures.

ConditionNumber of π ElectronsMode of RotationStereochemical Outcome
Thermal (Heat) ConrotatorySpecific isomer based on starting material
Photochemical (UV Light) DisrotatoryDifferent isomer than thermal reaction

Thermal Aromatization of Cyclobutene Derivatives

Following the thermal electrocyclic ring-opening of a cyclobutene derivative to a conjugated diene, further reactions can occur, including aromatization if the structure allows. For instance, a cyclobutachromene intermediate, formed from a thermal [2+2]-cycloaddition, can undergo subsequent reactions that lead to a functionalized aromatic system. The thermal behavior of cyclobutane systems is complex and can involve competing pathways of stereomutation and fragmentation. In systems where the cyclobutane ring is fused to another cyclic structure, conformational restraints can significantly influence the reaction outcomes, favoring stereomutation over fragmentation.

Addition, Rearrangement, and Insertion Reactions Involving the Cyclobutane Core

The cyclobutane core of dicarboxylate esters can participate in a variety of reactions beyond simple ring-opening.

Addition Reactions: The strained C-C bonds of the cyclobutane ring can be susceptible to addition reactions. For example, the peroxide-catalyzed addition of hydrogen bromide to diethyl allylmalonate, followed by intramolecular alkylation, is a known method for synthesizing diethyl 1,1-cyclobutanedicarboxylate.

Rearrangement Reactions: Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer. While specific examples for this compound are not prevalent, related systems can undergo synthetically useful rearrangements. For example, the Wolff rearrangement, often involving a diazoketone, can lead to a ring contraction or expansion. A key step in the synthesis of certain bicyclic cyclopentenones involves a Wolff rearrangement for ring expansion of a cyclobutane-containing intermediate.

Insertion Reactions: An insertion reaction involves the interposing of a chemical entity into an existing bond. While less common for the C-C bonds of a stable cyclobutane, transition metal-catalyzed reactions can involve the formal insertion of a metal center into a C-C or C-H bond, often as part of a larger catalytic cycle. For instance, photochemical [2+2] cycloadditions are a primary method for forming cyclobutane rings, and these reactions can proceed via 1,4-diradical intermediates.

Nucleophilic and Electrophilic Attack on the Cyclobutane Scaffold

The reactivity of the cyclobutane scaffold is significantly influenced by the attached ester groups. These electron-withdrawing groups make the quaternary carbon (C1) and the adjacent ring carbons electrophilic.

Nucleophilic Attack: In the context of donor-acceptor cyclobutanes, Lewis acid activation makes the ring highly susceptible to nucleophilic attack. This can initiate a ring-opening cascade, leading to cycloaddition products as previously discussed. The nucleophile attacks one of the ring carbons, leading to the cleavage of a polarized C-C bond and the formation of a zwitterionic intermediate that is then trapped. For example, a mild and direct synthesis of naphthalene-fused oxepines involves the Lewis acid-catalyzed reaction of D-A cyclobutanes with 2-naphthols. This process begins with the nucleophilic attack of the naphthol on the cyclobutane ring.

Electrophilic Attack: Direct electrophilic attack on the saturated C-C or C-H bonds of the cyclobutane ring is generally difficult. However, reactions can be initiated at the ester functionalities. More commonly, the enolate of the dicarboxylate can be generated, which then acts as a nucleophile. The synthesis of diethyl 1,1-cyclobutanedicarboxylate itself is a classic example, where the enolate of diethyl malonate nucleophilically attacks 1,3-dihalopropane.

Radical Chemistry Involving Cyclobutane Dicarboxylates

Radical reactions offer an alternative pathway for the functionalization of cyclobutane rings. The high strain of the ring can facilitate reactions involving radical intermediates. For example, strain-release functionalization of highly strained bicyclo[1.1.0]butanes (BCBs) can proceed through radical mechanisms. The addition of a radical species to the central, highly strained bond of a BCB can initiate a ring-opening to a more stable cyclobutyl radical, which can then be trapped. This approach has been used for the pentafluorosulfanylation of BCBs, where an SF₅ radical adds to the ring in a polarity-mismatched fashion. While these examples use the more reactive BCBs, the principles can extend to less strained cyclobutanes under appropriate conditions, using radical initiators to trigger ring-opening or functionalization.

Applications in Complex Molecule Synthesis and Advanced Organic Transformations

Building Block for Bridged and Polycyclic Systems

The cyclobutane (B1203170) framework is a key structural element for the synthesis of complex, sp³-rich molecules such as bridged and polycyclic systems. researchgate.net These sophisticated structures are of increasing interest in medicinal chemistry for their ability to explore new chemical space beyond traditional flat, aromatic compounds. nih.gov The inherent strain energy of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, which can be followed by skeletal rearrangements to yield compounds with highly complex structures. researchgate.net

Methodologies have been developed that utilize cyclobutane derivatives as starting materials for both carbo- and heterobicyclic and oligocyclic compounds. researchgate.net These transformations often involve the selective cleavage of a cyclobutane bond, a process whose outcome is dependent on the specific reaction mechanism, the nature of the ring substituents, and the reagents employed. researchgate.net The strategic design of the cyclobutane precursor allows for controlled transformations into more elaborate molecular architectures.

Precursor to 1,1-Cyclobutanedicarboxylic Acid for Ligand Synthesis

Monoethyl 1,1-cyclobutanedicarboxylate serves as a direct precursor to 1,1-cyclobutanedicarboxylic acid through straightforward hydrolysis of the ester group. This dicarboxylic acid is a crucial building block in coordination chemistry, where it functions as a bidentate ligand. guidechem.com Its structure, featuring two carboxyl groups attached to a single carbon atom within a strained ring, allows it to form stable chelate complexes with various metal ions. researchgate.net

The synthesis of 1,1-cyclobutanedicarboxylic acid from its corresponding esters is a well-established process. Typically, the diethyl or dimethyl ester is hydrolyzed under basic conditions, for example by refluxing with potassium hydroxide (B78521) in ethanol (B145695), followed by acidification to yield the pure dicarboxylic acid. researchgate.netorgsyn.org This accessibility makes 1,1-cyclobutanedicarboxylic acid a readily available ligand for creating complex metal-organic frameworks and discrete coordination compounds. guidechem.com

The most prominent application of 1,1-cyclobutanedicarboxylic acid as a ligand is in the synthesis of platinum-based anticancer agents. guidechem.comresearchgate.net It serves as the key "leaving group" ligand in Carboplatin, a second-generation platinum(II) chemotherapeutic drug. researchgate.net In this complex, the dicarboxylate ligand chelates to the platinum center, influencing the drug's stability, reactivity, and biological profile.

The synthesis of Carboplatin involves the reaction of a platinum precursor with the 1,1-cyclobutanedicarboxylate ligand. The resulting complex, cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), demonstrates the ligand's critical role in modulating the properties of the metal center for therapeutic applications. researchgate.net The cyclobutane moiety is credited with improving the drug's toxicological profile compared to its predecessor, Cisplatin. researchgate.net

Synthesis and Application of 1,1-Cyclobutanedicarboxylic Acid as a Ligand
PrecursorKey TransformationProductApplicationExample Metal Complex
Diethyl 1,1-cyclobutanedicarboxylateBase-mediated hydrolysis1,1-Cyclobutanedicarboxylic acidBidentate ligand for metal complexesCarboplatin (Platinum(II) complex)
This compoundHydrolysis1,1-Cyclobutanedicarboxylic acidPrecursor for anticancer drug synthesiscis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II)

Contributions to Material Science and Polymer Chemistry

Cyclobutane derivatives, including those derived from this compound, have found important applications in materials science. chemimpex.com The introduction of the cyclobutane ring into polymer backbones can impart unique mechanical and thermal properties. These derivatives are used as intermediates in the synthesis of specialty polymers, including biodegradable plastics and advanced coatings. chemimpex.comnbinno.com The rigid and puckered nature of the cyclobutane ring can influence polymer chain packing and morphology, leading to materials with tailored characteristics.

Cyclobutane-containing polymers are often synthesized via [2+2] cycloaddition reactions, where alkenes are dimerized to form the four-membered ring. This method can be used to create polymers with cyclobutane units either in the main chain or as pendant groups. While cyclobutane itself is generally stable, the ring can be induced to open under certain conditions, a property that can be exploited in the design of responsive or degradable materials. The functional groups of this compound can also be used in step-growth polymerization reactions to incorporate the cyclobutane scaffold into polyesters or polyamides.

Role in Agrochemical Research and Development

In addition to pharmaceuticals and materials, derivatives of 1,1-cyclobutanedicarboxylic acid serve as intermediates in the synthesis of novel agrochemicals. chemimpex.comnbinno.com The unique structural features of the cyclobutane ring can be incorporated into molecules designed for agricultural applications, such as pesticides or herbicides. The development of synthetic routes to complex organic structures is crucial for the fine chemical sector, which includes the production of active ingredients for crop protection. nbinno.com The use of 1,1-cyclobutanedicarboxylic acid allows for the creation of innovative molecular frameworks with potential biological activity relevant to agriculture. nbinno.com

Stereoselective Synthesis Utilizing Cyclobutane Scaffolds as Chiral Auxiliaries or Inducers

Chiral cyclobutane derivatives are valuable building blocks in asymmetric synthesis. researchgate.net The rigid, three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for creating chiral environments that can direct the stereochemical outcome of a reaction. Enantiomerically pure cyclobutane derivatives can be used as chiral auxiliaries, which are temporarily incorporated into a molecule to control stereoselectivity and then later removed.

The synthesis of these chiral building blocks has been an area of significant research, with methods including photochemical and catalyzed [2+2] cycloadditions being developed. researchgate.net These approaches allow for the creation of extensively substituted, stereochemically defined four-membered rings. These chiral intermediates are then used in the synthesis of complex target molecules, including natural products and pharmaceuticals, where precise control over stereochemistry is essential. researchgate.netrsc.org

Integration into Multi-step Synthetic Strategies for Natural Products and Pharmaceuticals (General)

This compound and its closely related monoester analogues serve as valuable building blocks in the multi-step synthesis of complex organic molecules, including natural products and pharmaceuticals. The presence of two differentially protected carboxylic acid functionalities on a strained cyclobutane ring allows for selective chemical manipulations, providing a strategic advantage in the construction of intricate molecular architectures. This differential reactivity enables chemists to introduce different functional groups sequentially, facilitating the synthesis of highly substituted and stereochemically complex target molecules.

The utility of mono-protected 1,1-cyclobutanedicarboxylates is particularly evident in synthetic routes that require precise control over the introduction of various substituents. By masking one of the carboxylic acid groups as an ethyl ester, the free carboxylic acid can undergo a range of transformations, such as amidation, esterification, or conversion to other functional groups. Subsequently, the ethyl ester can be hydrolyzed to reveal the second carboxylic acid for further functionalization, or it can be carried through several synthetic steps before its transformation. This stepwise approach is crucial for the synthesis of non-symmetrical molecules where different side chains or ring systems need to be appended to the cyclobutane core.

A notable application of a mono-protected 1,1-cyclobutanedicarboxylate is in the total synthesis of the piperarborenine family of natural products. chemicalbook.comdocumentsdelivered.com These compounds feature a complex, unsymmetrical cyclobutane core. In a synthetic strategy towards piperarborenine B and a structural revision of piperarborenine D, a mono-methyl ester of 1,1-cyclobutanedicarboxylic acid was employed as a key intermediate. chemicalbook.com This mono-ester allowed for a divergent approach to control the cis or trans installation of two different aryl rings onto the cyclobutane scaffold through sequential C-H arylation reactions. chemicalbook.com The mono-ester provided a handle for directing the first arylation, and subsequent manipulations allowed for the introduction of the second, distinct aryl group.

The general strategy involving a mono-ester of 1,1-cyclobutanedicarboxylic acid in the synthesis of piperarborenines is outlined in the table below, showcasing the strategic importance of this building block.

Target Molecule FragmentKey IntermediateReaction TypeDescription of TransformationStrategic Advantage of Mono-ester
Mono-arylated cyclobutane coreMonomethyl 1,1-cyclobutanedicarboxylateDirected C-H ArylationThe free carboxylic acid of the mono-ester directs the palladium-catalyzed arylation to a specific C-H bond on the cyclobutane ring, installing the first aryl group.Allows for the selective functionalization of one side of the symmetrical cyclobutane precursor.
Di-arylated cyclobutane coreMono-arylated monomethyl 1,1-cyclobutanedicarboxylateFunctional Group Manipulation and Second C-H ArylationThe ester and the directing group from the first arylation are modified, followed by a second C-H arylation to introduce a different aryl group.Enables the controlled, sequential introduction of two distinct aryl substituents, leading to the unsymmetrical core of the natural product.

In the broader context of pharmaceutical synthesis, while the diacid of 1,1-cyclobutanedicarboxylic acid is a well-known precursor to the anticancer drug carboplatin, mono-ester derivatives also play a role as versatile intermediates. guidechem.com For instance, ethyl 1-cyanocyclobutanecarboxylate, a compound structurally related to this compound, is utilized as an intermediate in the synthesis of various pharmaceutical compounds. nih.govorgsyn.orgresearchgate.net The cyano group can be transformed into an amine or a carboxylic acid, while the ethyl ester provides a site for further modification, demonstrating the synthetic flexibility afforded by such mono-functionalized cyclobutane building blocks.

The strategic use of this compound and its analogues in multi-step synthesis underscores their importance in modern organic chemistry for the construction of complex and biologically active molecules. The ability to selectively unmask and react the two carboxylic acid functionalities provides a powerful tool for the assembly of intricate molecular frameworks.

Spectroscopic Characterization and Advanced Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) Studies

The ¹H NMR spectrum of monoethyl 1,1-cyclobutanedicarboxylate is expected to show distinct signals corresponding to the protons of the ethyl group and the cyclobutane (B1203170) ring, as well as a characteristic signal for the carboxylic acid proton. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom, and a triplet for the terminal methyl protons (-CH3), due to spin-spin coupling. The cyclobutane ring protons would likely appear as multiplets in the aliphatic region of the spectrum. The carboxylic acid proton is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
-COOH 10-12 Broad Singlet 1H
-O-CH₂-CH₃ ~4.1 Quartet 2H
Ring -CH₂- (alpha to C=O) ~2.5 Multiplet 4H
Ring -CH₂- (beta to C=O) ~2.0 Multiplet 2H

Carbon-13 NMR (¹³C NMR) Studies

Similarly, the ¹³C NMR spectrum for this compound can be inferred from data for related structures. chemicalbook.com The spectrum would be characterized by signals for the two distinct carbonyl carbons (one for the ester and one for the carboxylic acid), the carbons of the ethyl group, and the carbons of the cyclobutane ring. The quaternary carbon of the cyclobutane ring, bonded to both carbonyl groups, would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-COOH ~177
-COOCH₂CH₃ ~172
-O-CH₂-CH₃ ~61
Quaternary Cyclobutane Carbon ~50
Ring -CH₂- (alpha to C=O) ~30
Ring -CH₂- (beta to C=O) ~16

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms in this compound, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, and also among the protons of the cyclobutane ring, helping to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This would allow for the definitive assignment of each protonated carbon in the molecule.

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ester functional groups. A very broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org Two distinct carbonyl (C=O) stretching bands would also be expected: one for the carboxylic acid, typically around 1710 cm⁻¹, and another for the ester, usually at a slightly higher frequency, around 1735 cm⁻¹. pressbooks.pub The spectrum would also feature C-O stretching bands and C-H stretching and bending vibrations for the aliphatic and ethyl groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Ester C=O stretch ~1735
Carboxylic Acid C=O stretch ~1710
Alkyl C-H stretch 2950-2850

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak (M+) would be observed in the mass spectrum, confirming its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For the carboxylic acid moiety, fragmentation could involve the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH). The cyclobutane ring itself can also undergo characteristic fragmentation. Analysis of these fragment ions allows for the reconstruction of the molecular structure.

X-ray Crystallography of Related Cyclobutane-1,1-dicarboxylate (B1232482) Derivatives for Solid-State Structural Insights

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the searched literature, studies on related cyclobutane-1,1-dicarboxylate derivatives offer valuable insights into the expected solid-state conformation. rsc.orgrsc.org

For instance, the X-ray crystal structure of a 1:1 adduct between α-cyclodextrin and cyclobutane-1,1-dicarboxylatodiammineplatinum(II) has been reported. rsc.org Such studies reveal details about bond lengths, bond angles, and the puckering of the cyclobutane ring. In derivatives of cyclobutane-1,1-dicarboxylic acid, the four-membered ring is typically not planar but adopts a puckered conformation to relieve ring strain. The substituents on the quaternary carbon will have specific orientations relative to the ring. These structural details are crucial for understanding the molecule's reactivity and its interactions with other molecules.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Monoethyl 1,1-cyclobutanedicarboxylate. mdpi.comnih.gov By solving the Kohn-Sham equations, these calculations can determine the molecule's ground-state electron density, from which numerous properties can be derived. arxiv.orgcmu.edumdpi.com

High-level ab initio methods can also be employed to study the electronic properties with high accuracy. nih.gov These calculations can reveal the nature of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. Natural bond orbital (NBO) analysis can further provide insights into hyperconjugative interactions that contribute to the stability of the puckered cyclobutane (B1203170) ring. nih.gov For instance, studies on cyclobutane itself have suggested that hyperconjugative interactions, such as σ(CC) → σ(CH)* and σ(CH) → σ(CH)*, are strengthened during puckering, indicating that electronic delocalization plays a role in the ring's inversion barrier. nih.gov

Table 1: Representative Quantum Mechanical Calculation Methods

MethodDescriptionTypical Application
Density Functional Theory (DFT)A method that uses the electron density to calculate the system's energy. Various functionals (e.g., B3LYP) are available. mdpi.comnih.govGeometry optimization, vibrational frequency calculation, electronic property prediction.
Ab initio methods (e.g., MP2, CCSD(T))Methods based on first principles, solving the Schrödinger equation without empirical parameters. nih.govHigh-accuracy energy calculations, investigation of electron correlation effects.
Natural Bond Orbital (NBO) AnalysisA method to analyze the electron density in terms of localized bonds and lone pairs. nih.govStudy of hyperconjugation, charge transfer, and bonding interactions.

Conformational Analysis and Ring Pucker Dynamics of the Cyclobutane Ring

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comkhanacademy.org For a 1,1-disubstituted cyclobutane like this compound, two primary puckered conformations are possible, differing in the axial or equatorial-like positioning of the substituents on the puckered ring. The puckering of the ring is a dynamic process, and the molecule can invert between these conformations.

Computational studies on substituted cyclobutanes have shown that the energy difference between these conformers and the barrier to ring inversion can be quantified. acs.orgnih.gov For example, in 2-substituted cyclobutane-α-amino acid derivatives, the substituent at the C2 position modulates the conformational preference of the ring-puckering. nih.gov In the case of this compound, the two ester groups at the C1 position will influence the ring's puckering angle and the relative stability of the different puckered states. The equilibrium geometry is a balance between angle strain and the reduction of torsional strain. acs.org The energy barrier for this ring inversion is typically low, allowing for rapid interconversion at room temperature. dalalinstitute.com

Table 2: Key Parameters in Cyclobutane Conformational Analysis

ParameterDescriptionSignificance
Puckering AngleThe dihedral angle that describes the deviation of the ring from planarity. researchgate.netQuantifies the degree of non-planarity of the cyclobutane ring.
Ring Inversion BarrierThe energy required for the cyclobutane ring to flip from one puckered conformation to another. nih.govDetermines the rate of interconversion between conformers.
Axial/Equatorial PositionsThe two possible orientations of substituents on a puckered cyclobutane ring.The relative energy of conformers depends on the steric bulk and electronic nature of the substituents in these positions.

Strain Energy Calculations and Analysis of Cyclobutane Systems

Cyclobutane rings possess significant ring strain, primarily due to angle strain from the deviation of C-C-C bond angles from the ideal tetrahedral angle and torsional strain from eclipsing interactions of adjacent C-H bonds in a planar conformation. khanacademy.orgmasterorganicchemistry.com The total strain energy of cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.comumass.edu

Table 3: Approximate Strain Energies of Cycloalkanes

CycloalkaneStrain Energy (kcal/mol)
Cyclopropane27.5 umass.edu
Cyclobutane26.3 umass.edu
Cyclopentane6.2 umass.edu
Cyclohexane~0

Reaction Mechanism Elucidation and Transition State Modeling via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, key stationary points such as reactants, products, intermediates, and transition states can be identified. researchgate.net

A relevant reaction for a related compound, diethyl 1,1-cyclobutanedicarboxylate, is the intramolecular Dieckmann condensation to form a cyclic β-keto ester. wikipedia.orgpw.livelibretexts.orgmasterorganicchemistry.com Computational modeling of this reaction for this compound would involve locating the transition state for the intramolecular nucleophilic attack of the enolate on the other ester group. The calculated activation energy for this step would provide insight into the reaction kinetics. acs.org The mechanism would likely proceed through the formation of an enolate ion, followed by an intramolecular cyclization and subsequent elimination of an ethoxide ion. pw.livelibretexts.org

Furthermore, computational studies can be used to investigate other potential reactions, such as ring-opening reactions, by calculating the activation barriers and reaction energies for different pathways. openmopac.netresearchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. elixirpublishers.comnih.govnih.gov

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical IR spectrum can be generated. elixirpublishers.com The calculated frequencies and intensities can be compared with experimental IR spectra to assign vibrational modes to specific functional groups and molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei in the optimized molecular geometry. researchgate.netresearchgate.net These predicted chemical shifts are often in good agreement with experimental data and can help in the structural elucidation of the molecule and its conformers.

The correlation between predicted and experimental spectra serves as a powerful validation of both the computational model and the experimental structural assignment. nih.gov

Molecular Dynamics Simulations of Cyclobutane-Containing Systems

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. core.ac.ukrug.nlresearchgate.netacs.orgmdpi.com By simulating the motion of the atoms over time, MD can be used to explore the conformational landscape of the molecule, including the ring-puckering dynamics and the orientation of the ester groups. nih.gov

MD simulations can also be used to study the interactions between this compound and solvent molecules, providing information on solvation effects and how they might influence the molecule's conformation and reactivity. core.ac.ukresearchgate.net For instance, simulations could reveal the preferred hydrogen bonding patterns and the local solvent structure around the ester functional groups. These simulations are particularly useful for understanding how the molecule behaves in a more realistic, dynamic environment compared to the static picture provided by quantum mechanical calculations in the gas phase. rug.nl

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Approaches for Asymmetric Synthesis

The synthesis of chiral, substituted cyclobutanes is a significant challenge, yet it is crucial for developing new pharmaceuticals and bioactive molecules where stereochemistry dictates function. nih.gov While methods for creating cyclobutane (B1203170) rings, such as [2+2] cycloadditions, are well-established, achieving high levels of enantioselectivity for densely functionalized targets like Monoethyl 1,1-cyclobutanedicarboxylate remains a key research goal. researchgate.netelsevierpure.comacs.org

Future research will likely focus on adapting and refining modern catalytic strategies for the asymmetric synthesis of this specific compound and its derivatives. Promising avenues include:

Transition Metal Catalysis : Recent breakthroughs in cobalt- and rhodium-catalyzed reactions have enabled highly enantioselective and diastereoselective synthesis of complex cyclobutanes. researchgate.netresearchgate.net These methods, which include carbometallation and hydrometallation of cyclobutenes, could be adapted to create chiral precursors to this compound. nih.govresearchgate.net For instance, the asymmetric hydroacylation of a meso-cyclobutene could provide a modular entry to stereochemically complex cyclobutanes. nih.gov

Organocatalysis : Organocatalytic methods, which avoid the use of metals, represent an eco-friendly approach to asymmetric synthesis. researchgate.net Developing organocatalysts that can control the stereochemistry of [2+2] cycloadditions or facilitate the desymmetrization of prochiral precursors like Diethyl 1,1-cyclobutanedicarboxylate would be a significant advancement.

Cascade Reactions : The development of cascade reactions that form and functionalize the cyclobutane ring in a single, continuous process offers an efficient route to complex molecules. acs.org A potential cascade could involve an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to generate enantioenriched cyclobutane derivatives. acs.org

Table 1: Promising Catalytic Strategies for Asymmetric Cyclobutane Synthesis
Catalytic ApproachMetal/Catalyst TypeKey TransformationPotential Advantage for Target CompoundReference
Asymmetric CarbometallationRhodium (Rh)Addition of arylboronic acids to cyclobutenesModular synthesis with high stereoselectivity. nih.gov
Enantioselective CouplingCobalt (Co)Pathway-divergent coupling of alkynes and cyclobutenesAccess to densely functionalized cyclobutanes with high enantiomeric ratios. researchgate.net
Asymmetric HydrometallationRhodium (Rh)Hydroacylation of meso-cyclobutenes with salicylaldehydesProvides functional handles for subsequent transformations. nih.gov
Cascade ReactionIridium (Ir) / PhotoredoxAsymmetric allylic etherification + [2+2] cycloadditionEfficient, one-pot synthesis of chiral cyclobutanes from simple precursors. acs.org

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

Nature produces a variety of complex molecules containing cyclobutane rings, often through highly specific enzymatic [2+2] cycloaddition reactions. nih.govrsc.org These natural products provide inspiration for developing novel, bio-inspired synthetic strategies. nih.gov Future research could focus on harnessing the power of biocatalysis to produce this compound and its chiral derivatives with high efficiency and selectivity.

Unexplored avenues in this area include:

Enzyme Discovery and Engineering : Screening for and engineering enzymes (e.g., synthases or cyclases) that can catalyze the formation of the 1,1-dicarboxylate cyclobutane scaffold.

Asymmetric Biotransformations : Utilizing enzymes like lipases or esterases for the kinetic resolution of racemic Diethyl 1,1-cyclobutanedicarboxylate. A selective hydrolysis of one ester group over the other in a prochiral precursor could yield the target molecule with high enantiopurity.

Whole-Cell Biocatalysis : Developing microbial fermentation processes to produce the cyclobutane core from simple, renewable feedstocks, offering a greener alternative to traditional chemical synthesis.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For this compound to be a viable building block in industrial applications, its synthesis must be scalable, safe, and efficient. acs.org Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing. nih.gov

Future research should target the integration of this compound's synthesis with modern production technologies:

Photochemistry in Flow : Many cyclobutane syntheses rely on photochemical [2+2] cycloadditions. almacgroup.com Using high-power LED technology in conjunction with continuous-flow reactors can make these processes more energy-efficient, safer, and readily scalable, allowing for the production of multigram quantities in short residence times. almacgroup.comucd.ievapourtec.com

Electrochemical Flow Synthesis : Electrochemical methods in flow reactors provide a powerful way to form C-C bonds under mild conditions, as demonstrated in the scalable synthesis of an energetic material containing a cyclobutane core. acs.org

Automated Platforms : Integrating flow reactors with automated control and analysis systems can enable rapid optimization of reaction conditions and facilitate the on-demand production of cyclobutane derivatives for research and development.

Discovery of New Reactivity Modes and Rearrangements of Cyclobutane Derivatives

The significant ring strain (ca. 26.7 kcal/mol) of the cyclobutane ring makes it a versatile synthetic intermediate that can readily undergo ring-opening or rearrangement reactions. researchgate.netresearchgate.net The unique electronic properties of this compound, with its geminal electron-withdrawing groups, suggest a rich and largely unexplored reactivity profile.

Prospective research areas include:

Ring-Expansion Reactions : Investigating rearrangements analogous to the Cloke-Wilson reaction of cyclopropanes could provide novel methods to access δ-lactones and other valuable heterocyclic structures from donor-acceptor cyclobutanes. scholaris.ca

Nucleophilic Ring-Opening : The alkoxy-activated cyclobutane-1,1-dicarboxylate (B1232482) system is a candidate for ring-opening and nucleophilic addition reactions under mild conditions, generating scaffolds for more complex cyclic compounds. scholaris.carsc.org

C–H Functionalization : Applying modern C–H functionalization logic could enable the direct, late-stage introduction of aryl or alkyl groups onto the cyclobutane ring, bypassing the need for pre-functionalized starting materials and offering a more efficient route to complex derivatives. nih.govacs.org

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. thno.org The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive component for constructing novel host-guest systems and self-assembling materials. lifechemicals.com

Future directions could involve using this compound as a key building block:

Molecular Scaffolding : The defined geometry of the cyclobutane ring can be used to position functional groups in precise spatial arrangements, creating tailored cavities for molecular recognition and sensing applications.

Host-Guest Complexes : The carboxylic acid and ester functionalities can be modified to create macrocyclic hosts capable of encapsulating guest molecules. nih.govrsc.org These systems could find use in drug delivery, where the host-guest interaction can be modulated by external stimuli like pH to achieve targeted release. thno.orgnih.gov

Self-Assembled Materials : The directional hydrogen-bonding capability of the carboxylic acid, combined with other intermolecular forces, could be exploited to design liquid crystals, gels, or other ordered materials.

Design of Advanced Functional Materials Incorporating the Cyclobutane Moiety

The incorporation of cyclobutane rings into polymers can impart unique properties, such as enhanced thermal stability and stress-responsiveness. nih.govlifechemicals.com this compound, with its two distinct functional groups, is an ideal monomer for the synthesis of advanced functional materials. nbinno.com

Unexplored opportunities in materials science include:

Novel Polyesters and Polyamides : The compound can be used as a monomer to create polymers with the rigid cyclobutane unit integrated into the backbone. Research into these materials could reveal unique mechanical, thermal, or biodegradable properties. nih.gov

Stress-Responsive Polymers : Materials incorporating the strained cyclobutane ring can exhibit mechanochemical responses, where mechanical force can trigger a chemical reaction (e.g., ring-opening), leading to applications in damage sensing and self-healing materials.

Specialized Agrochemicals and Polymers : The versatility of the 1,1-cyclobutanedicarboxylic acid framework allows for its use in creating novel agrochemicals and specialized polymers with enhanced performance characteristics. nbinno.com

Table 2: Potential Applications in Advanced Materials
Material TypeRole of Cyclobutane MoietyPotential Properties & ApplicationsReference
Polyesters/PolyamidesRigid monomeric unit in polymer backboneHigh thermal stability, controlled biodegradability, unique mechanical strength. nih.gov
MechanophoresStress-responsive unitSelf-healing materials, force-sensors, stress-responsive catalysts. lifechemicals.com
Cross-linked PolymersCross-linking agentIncreased rigidity and thermal resistance in thermoset resins. nbinno.com

Interdisciplinary Research Opportunities with Chemical Biology and Medicinal Chemistry (General Synthetic Utility)

The cyclobutane motif is increasingly recognized in medicinal chemistry as a valuable scaffold that can provide conformational restriction and act as a bioisostere for other groups. lifechemicals.comnih.gov this compound serves as a versatile starting material for accessing a wide range of derivatives for biological screening. lifechemicals.comresearchgate.net Its parent compound, 1,1-Cyclobutanedicarboxylic acid, is a key intermediate in the synthesis of important pharmaceuticals like the anticancer drug Carboplatin. nbinno.comthermofisher.comfishersci.ie

Future interdisciplinary research should leverage the compound's unique structure:

Fragment-Based Drug Discovery : The cyclobutane core can be used as a rigid, three-dimensional fragment for building libraries of small molecules to screen against biological targets.

Scaffold for Bioactive Compounds : The orthogonal nature of the carboxylic acid and ethyl ester groups allows for selective, stepwise functionalization. This enables the efficient synthesis of diverse molecular architectures for drug discovery programs. researchgate.net

Development of Chemical Probes : The compound can be used to synthesize probes for chemical biology research, helping to elucidate biological pathways and mechanisms of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.